![molecular formula C17H17N3O2S B4181572 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide
Vue d'ensemble
Description
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and angiogenesis. CT-322 has been shown to have potential applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
Mécanisme D'action
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide works by binding to and inhibiting the activity of VEGFR2, a receptor that plays a critical role in angiogenesis and tumor growth. By blocking the activity of VEGFR2, 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide can prevent the formation of new blood vessels that supply nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis.
Biochemical and Physiological Effects
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, tumor growth, and metastasis. In addition, 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis and tumor growth. However, one limitation of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide is its potential for off-target effects, which can lead to unintended consequences and toxicity.
Orientations Futures
Future research on 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide could focus on exploring its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide in other disease areas, such as ocular neovascularization and diabetic retinopathy. Finally, continued research on the mechanism of action of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide could lead to the development of more targeted and effective cancer therapies.
Applications De Recherche Scientifique
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. Studies have shown that 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide can inhibit angiogenesis and tumor growth in various cancer types, including breast cancer, ovarian cancer, and glioblastoma.
Propriétés
IUPAC Name |
4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-12(11-7-5-4-6-8-11)16(22)20-17-13(9-18)10(2)14(23-17)15(19)21/h4-8,12H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRVGLBMOQTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.